molecular formula C20H30CaO8S2 B072950 Calcium camphorsulfonate CAS No. 1331-87-9

Calcium camphorsulfonate

Cat. No.: B072950
CAS No.: 1331-87-9
M. Wt: 502.7 g/mol
InChI Key: LWHOBNQPGHHZQX-REYDLGKFSA-L
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Description

Calcium camphorsulfonate is a chemical compound with the molecular formula C₂₀H₃₀CaO₈S₂ . It is a calcium salt of camphorsulfonic acid, known for its applications in various fields, including pharmaceuticals and industrial processes. The compound is characterized by its unique structure, which includes a bicyclic camphor moiety and sulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium camphorsulfonate can be synthesized through the reaction of camphorsulfonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving camphorsulfonic acid in water or an appropriate solvent, followed by the addition of calcium hydroxide or calcium carbonate. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of controlled reaction conditions, purification steps such as recrystallization, and the employment of specialized equipment to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions: Calcium camphorsulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, depending on the reagents used.

    Substitution: The sulfonate groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed in substitution reactions, including amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized camphorsulfonate derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Calcium camphorsulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: this compound is used in pharmaceutical formulations for its therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of calcium camphorsulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modulate enzyme activities and influence cellular processes. The sulfonate groups in this compound play a crucial role in its binding to target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Calcium camphorsulfonate can be compared with other similar compounds, such as:

    Sodium camphorsulfonate: Similar in structure but with sodium as the counterion instead of calcium.

    Potassium camphorsulfonate: Another analog with potassium as the counterion.

    Calcium lignosulfonate: A compound with both organic and inorganic functional moieties, used for soil acidity amelioration.

Uniqueness: this compound is unique due to its specific calcium ion, which imparts distinct properties compared to its sodium and potassium counterparts. Its applications in pharmaceuticals and industrial processes also highlight its versatility and importance.

Properties

IUPAC Name

calcium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O4S.Ca/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h2*7H,3-6H2,1-2H3,(H,12,13,14);/q;;+2/p-2/t2*7-,10-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHOBNQPGHHZQX-REYDLGKFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30CaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927946
Record name Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-87-9
Record name Calcium camphorsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CALCIUM CAMPHORSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC5B9F643N
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